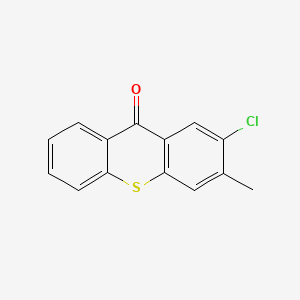

2-Chloro-3-methyl-9H-thioxanthen-9-one

Description

Contextual Background of Thioxanthone Chemistry and its Structural Significance

The thioxanthone framework consists of a dibenzo-γ-thiopyrone core, which is structurally analogous to xanthone (B1684191) with the oxygen atom of the central pyran ring replaced by a sulfur atom. This substitution imparts distinct electronic and photophysical properties to the molecule. The sulfur atom, with its available d-orbitals, can influence the electronic transitions and reactivity of the compound. Thioxanthones are known for their use as photoinitiators in polymerization processes and as building blocks in the synthesis of pharmaceuticals. google.com

The synthesis of the thioxanthone core can be achieved through various methods, including the cyclization of the corresponding ortho-(phenylthio)-benzoic acid derivatives in the presence of a dehydrating agent like concentrated sulfuric acid. google.com Another approach involves the condensation reaction of orthochlorosulfenylbenzoyl chloride with an aromatic compound using a Friedel-Crafts catalyst. google.com

Rationale for Research on Substituted Thioxanthones

The core thioxanthone structure can be chemically modified by introducing various substituents onto the aromatic rings. This derivatization is a key strategy to fine-tune the properties of the resulting molecules. Substituents can significantly impact the absorption and emission spectra, solubility, and reactivity of thioxanthones. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, thereby affecting its performance as a photoinitiator. Research into substituted thioxanthones is driven by the quest for molecules with enhanced properties for specific applications, such as improved efficiency in initiating polymerization reactions or tailored biological activity.

Specific Focus and Research Trajectories for 2-Chloro-3-methyl-9H-thioxanthen-9-one

This compound, with its specific substitution pattern of a chloro and a methyl group on one of the benzene (B151609) rings, represents a targeted modification of the thioxanthone scaffold. The presence and position of these substituents are expected to influence its chemical and physical properties. The primary research interest in this particular compound lies in its potential applications as a photoinitiator and as an intermediate in organic synthesis.

The chloro and methyl groups can modulate the electronic properties of the thioxanthone core, potentially leading to desirable shifts in its absorption spectrum and enhanced radical generation efficiency upon photoexcitation. This makes it a candidate for investigation in photopolymerization systems. Furthermore, the reactive sites on the molecule, including the aromatic rings and the carbonyl group, make it a versatile intermediate for the synthesis of more complex molecules, potentially with pharmaceutical applications. The analysis of this compound can be performed using techniques like reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Structure

3D Structure

Properties

CAS No. |

83817-57-6 |

|---|---|

Molecular Formula |

C14H9ClOS |

Molecular Weight |

260.7 g/mol |

IUPAC Name |

2-chloro-3-methylthioxanthen-9-one |

InChI |

InChI=1S/C14H9ClOS/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7H,1H3 |

InChI Key |

DEBJMHLLCFSQFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 3 Methyl 9h Thioxanthen 9 One and Its Derivatives

Foundational Synthesis Approaches to the Thioxanthone Core

The construction of the fundamental tricyclic thioxanthone ring system is the initial and most critical phase. Chemists have developed several robust methods to achieve this, primarily centered around cyclization reactions that form the central sulfur-containing ring.

The formation of the thioxanthone skeleton is most commonly achieved through intramolecular cyclization reactions. One of the most established methods is the acid-catalyzed cyclodehydration of 2-(phenylthio)benzoic acids. This reaction, a variation of the Friedel-Crafts acylation, effectively forms the central ring and the ketone group in a single step.

Recent advancements have introduced novel and efficient strategies. For instance, a one-step synthesis has been developed involving the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates. nih.gov This method proceeds through a tandem sequence of intermolecular nucleophilic coupling followed by an intramolecular electrophilic cyclization. nih.gov Another innovative approach involves the double aryne insertion into the carbon-sulfur double bond of thioureas, which, after hydrolysis, yields a variety of thioxanthone structures. chemistryviews.orgtus.ac.jpacs.org This technique is notable for its ability to create highly substituted and complex thioxanthones from simple precursors. chemistryviews.orgtus.ac.jp

A summary of key cyclization strategies is presented below:

| Method | Precursors | Key Features | Reference |

| Friedel-Crafts Cyclization | 2-(Arylthio)benzoic acids | Traditional, acid-catalyzed, widely applicable. | nih.gov |

| Aryne Coupling | o-Silylaryl triflates and methyl thiosalicylate | Mild conditions, proceeds via tandem coupling and cyclization. | nih.gov |

| Double Aryne Insertion | o-Silylaryl triflates and thioureas | Forms diverse, highly functionalized thioxanthones. chemistryviews.orgacs.org | chemistryviews.orgtus.ac.jpacs.org |

| Thiosalicylic Acid Condensation | Thiosalicylic acid and arenes | One-step process, useful for direct C-H activation/functionalization. researchgate.net | researchgate.net |

Once the thioxanthone core is formed, electrophilic aromatic substitution (EAS) serves as a primary tool for introducing functional groups onto the benzene (B151609) rings. masterorganicchemistry.com The thioxanthone nucleus is relatively electron-rich and susceptible to electrophilic attack. The positions of substitution are directed by the activating/deactivating nature of the sulfide (B99878) bridge and the carbonyl group, as well as any existing substituents.

Common EAS reactions applied to the thioxanthone scaffold include:

Halogenation: Introduction of chloro, bromo, or iodo groups using appropriate halogenating agents and a Lewis acid catalyst. youtube.com

Nitration: Addition of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively, although these reactions can sometimes be limited by the deactivating effect of the carbonyl group. masterorganicchemistry.comyoutube.com

More advanced methods, such as transition metal-catalyzed C-H activation, offer superior regioselectivity. For example, ruthenium-catalyzed C-H activation has been used to selectively introduce substituents at the 1- and 8-positions of the thioxanthone ring. researchgate.net

Targeted Synthesis of 2-Chloro-3-methyl-9H-thioxanthen-9-one

The synthesis of a specific isomer like this compound requires precise control over the placement of the chloro and methyl groups. This is typically achieved by starting with appropriately substituted precursors rather than attempting to functionalize the parent thioxanthone, which could lead to a mixture of isomers. google.com

Achieving the 2-chloro-3-methyl substitution pattern necessitates a strategy that ensures regiochemical control. This is almost exclusively accomplished by using starting materials that already contain the desired substituents in the correct orientation. For instance, the synthesis would likely begin with a substituted benzene derivative, such as 3-chloro-4-methylaniline (B146341) or a related compound, which is then used to construct one of the aromatic rings of the final product.

The challenge of regioselectivity in halogenation and alkylation arises from the directing effects of the functional groups on the aromatic ring. researchgate.netrsc.org Direct halogenation or methylation of a pre-existing thioxanthone is generally not a viable route for producing a single, specific isomer like the 2,3-substituted product due to the formation of multiple isomers.

A plausible synthetic pathway for this compound would involve the condensation of two key fragments, followed by cyclization. A representative multi-step synthesis, based on established methodologies nih.gov, is outlined below:

Ullmann Condensation: Reaction of thiosalicylic acid with a suitably substituted halobenzene, such as 1,2-dichloro-4-methylbenzene or 3-chloro-4-iodotoluene, in the presence of a copper catalyst. This forms the key intermediate, 2-((2-chloro-3-methylphenyl)thio)benzoic acid.

Friedel-Crafts Cyclization: The resulting diaryl sulfide is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid. This induces an intramolecular electrophilic acylation, where the carboxylic acid group attacks the adjacent aromatic ring to form the central heterocyclic ring, yielding the target molecule, this compound.

This approach ensures that the chloro and methyl groups are locked into the desired 2- and 3-positions, respectively, avoiding the formation of other isomers.

Advanced Functionalization and Derivatization Pathways

The this compound scaffold can be further modified to produce a wide range of derivatives with tailored properties. Key reactive sites on the molecule include the sulfur atom, the ketone carbonyl group, and the chlorine-substituted aromatic ring.

| Transformation | Reagents/Conditions | Product Type | Description | Reference |

| Oxidation | Hydrogen peroxide (H₂O₂) | Thioxanthone-10,10-dioxide (Sulfone) | The sulfide bridge is readily oxidized to a sulfoxide (B87167) and further to a sulfone. This significantly alters the electronic properties of the molecule. | nih.govnih.gov |

| Modification at C9-Carbonyl | Wittig reaction or reaction with organometallic reagents | 9-Alkylidene-thioxanthenes | The ketone can be converted into an exocyclic double bond, allowing for the attachment of various side chains. An example is the synthesis of Chlorprothixene. | nih.gov |

| Nucleophilic Aromatic Substitution | Amines, alkoxides | 3-Amino or 3-Alkoxy-thioxanthone derivatives | The chlorine atom at the 2-position can be displaced by strong nucleophiles, although this can be challenging. Similar substitutions are well-documented for related chlorothioxanthones. | nih.gov |

One of the most common transformations is the oxidation of the sulfur atom to form the corresponding This compound-10,10-dioxide . nih.govnih.gov This oxidation alters the geometry and electronic nature of the central ring, often leading to changes in biological activity and photophysical properties.

Furthermore, the ketone at the C9 position is a versatile handle for derivatization. For example, it can undergo reactions with nucleophiles or be converted into an alkene via reactions like the Wittig reaction. This is exemplified by the structure of Chlorprothixene, an antipsychotic drug, which features a dimethylaminopropylidene side chain attached to the C9 position of a 2-chlorothioxanthene (B12004221) core. nih.gov

Finally, while challenging, the chloro group on the aromatic ring can potentially undergo nucleophilic aromatic substitution, allowing for the introduction of amines, ethers, and other functional groups to further diversify the chemical space of these compounds. nih.gov

Nucleophilic Aromatic Substitution on Halogenated Thioxanthones

The halogen atom on the thioxanthone ring, such as the chlorine in this compound, is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a variety of functional groups, particularly nitrogen and oxygen nucleophiles.

Research has demonstrated that the chlorine atom on the thioxanthone nucleus can be displaced by amines. For instance, in the synthesis of a library of 3-substituted thioxanthen-9-one-10,10-dioxides, the starting material, 3-chlorothioxanthen-9-one-10,10-dioxide, readily undergoes nucleophilic substitution with various piperidine (B6355638) and piperazine (B1678402) derivatives. nih.gov These reactions are typically carried out in a polar aprotic solvent like DMF, with a base such as potassium carbonate (K2CO3), and can be accelerated using microwave irradiation. nih.gov The reaction proceeds in good to excellent yields, providing a straightforward method for introducing diverse amino groups onto the thioxanthone core. nih.gov

Similarly, Ullmann-type C-N coupling reactions, a copper-catalyzed variant of nucleophilic aromatic substitution, have been employed. For example, 1-chloro-4-propoxy-9H-thioxanthen-9-one has been reacted with guanidine (B92328) and urea (B33335) derivatives in the presence of copper(I) iodide (CuI) and K2CO3 in methanol (B129727) at elevated temperatures. nih.gov This methodology leads to the formation of aminated tetracyclic thioxanthenes through a concerted substitution and cyclization process. nih.gov Given these precedents, it is expected that this compound would undergo similar nucleophilic aromatic substitution reactions at the C-2 position.

| Halogenated Thioxanthone | Nucleophile | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-chloro-10,10-dioxide-thioxanthen-9-one | Piperidines/Piperazines | K2CO3, DMF, Microwave (155°C, 30 min) | 3-amino-thioxanthen-9-one-10,10-dioxides | 68–99 | nih.gov |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | Guanidine/Urea derivatives | CuI, K2CO3, Methanol, 100°C, 48h | Aminated tetracyclic thioxanthenes | Not Reported | nih.gov |

Carbonyl Group Reductions to Thioxanthene-9-ol Derivatives

The carbonyl group at the 9-position of the thioxanthone core is a key site for chemical modification. One of the fundamental transformations is its reduction to a secondary alcohol, yielding a 9H-thioxanthen-9-ol derivative. This reaction changes the geometry and electronic properties of the central ring of the scaffold.

Generally, the reduction of ketones to secondary alcohols can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent, typically used in alcoholic solvents like methanol or ethanol (B145695), and would be suitable for the selective reduction of the ketone in the presence of the chloro-aryl group. More powerful reducing agents like LiAlH4 would also be effective but might require more careful control of reaction conditions to avoid unwanted side reactions.

The resulting thioxanthene-9-ol derivatives are valuable intermediates for further synthetic elaborations. For example, they can be used in substitution reactions at the 9-position or in elimination reactions to form thioxanthene (B1196266) derivatives.

Oxidation Reactions to Sulfoxide and Sulfone Derivatives (e.g., S,S-dioxide)

The sulfur atom in the central ring of the thioxanthone scaffold can be oxidized to form the corresponding sulfoxide and sulfone (S,S-dioxide) derivatives. These oxidized forms have significantly different electronic properties and three-dimensional shapes compared to the parent thioxanthone, which can be useful in tuning the biological activity or material properties of the compounds.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established area of organic synthesis. organic-chemistry.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this transformation. For the selective oxidation to the sulfoxide, controlled conditions are necessary. Common reagents include hydrogen peroxide (H2O2) in the presence of a catalyst, or meta-chloroperoxybenzoic acid (mCPBA) at low temperatures. organic-chemistry.orgnih.gov

For the complete oxidation to the sulfone (S,S-dioxide), stronger oxidizing conditions or longer reaction times are typically used. Reagents like potassium permanganate (B83412) (KMnO4), or an excess of H2O2 in acetic acid are effective. organic-chemistry.org For example, the synthesis of 3-substituted thioxanthen-9-one-10,10-dioxides often begins with the oxidation of the corresponding thioxanthone. nih.gov This transformation is crucial as the resulting sulfone derivatives have shown interesting biological activities. nih.gov A practical method for oxidizing various sulfides to sulfones involves the in-situ generation of chlorine dioxide from sodium chlorite (B76162) (NaClO2) and hydrochloric acid (HCl) in organic solvents, which provides high yields and selectivity. nih.gov

Applying these methods to this compound would yield this compound-10-oxide (the sulfoxide) and this compound-10,10-dioxide (the sulfone).

Formation of Schiff Bases and Related Imine Derivatives

The carbonyl group of this compound can react with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the carbon-nitrogen double bond.

A study on the synthesis of new thioxanthone derivatives has demonstrated the formation of Schiff bases from 2-bromo-9H-thioxanthen-9-one, a close analogue of the title compound. jocpr.comresearchgate.net In this work, the 2-bromo-thioxanthone was refluxed with various primary amines in absolute ethanol with a catalytic amount of glacial acetic acid. jocpr.comresearchgate.net The reactions proceeded over several hours to yield the corresponding N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene] derivatives. jocpr.com

This methodology is directly applicable to this compound. The reaction with a primary amine (R-NH2) would yield the corresponding N-[(9Z)-2-chloro-3-methyl-9H-thioxanthen-9-ylidene]amine. The formation of these imine derivatives provides a route to further functionalization, as the imine bond itself can be reduced or subjected to addition reactions.

| Amine Reactant | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2-diaminophenyl | Absolute ethanol, glacial acetic acid, reflux 10h | N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]benzene-1,2-diamine | 30 | jocpr.com |

| 2-aminobenzothiazol | Absolute ethanol, glacial acetic acid, reflux 10h | N-[(9Z)-2-Bromo-9H-thioxanthen-9-ylidene]-1,3-benzothiazol-2-amine | 73 | jocpr.com |

| Tryptophan | Absolute ethanol, glacial acetic acid, reflux 10h | 2-{[(9E)-2-bromo-9H-thioxanthen-9-ylidene]amino}-3-(1H-indol-3-yl) propanal | 19 | jocpr.com |

Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald−Hartwig, Sonogashira, Heck)

The chlorine atom at the C-2 position of this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. mdpi-res.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald−Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. ustc.edu.cn It is a highly versatile method for synthesizing arylamines. This compound could be coupled with a wide range of primary and secondary amines using a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., NaOtBu). This provides an alternative and often more general route to the aminated derivatives discussed in section 2.3.1.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The Sonogashira coupling of this compound with various terminal alkynes would lead to the formation of 2-alkynyl-3-methyl-9H-thioxanthen-9-one derivatives. This reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Reacting this compound with an alkene (e.g., styrene (B11656) or an acrylate) under Heck conditions would attach a vinyl group at the C-2 position. wikipedia.orgnih.gov This reaction is a powerful method for C-C bond formation and the synthesis of complex olefinic structures. organic-chemistry.orglibretexts.org

These transition metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse and complex substituents at the C-2 position.

Amination and Amidation Strategies at Various Positions

The introduction of amino and amido groups onto the thioxanthone scaffold is a common strategy in the development of biologically active molecules. As discussed previously, the chlorine at C-2 of this compound is a prime location for introducing these functionalities.

Amination can be achieved through two main routes:

Nucleophilic Aromatic Substitution (SNAr): As detailed in section 2.3.1, direct reaction with amines, often under basic conditions and sometimes with copper catalysis (Ullmann condensation), can effectively replace the chlorine atom. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed method offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions. ustc.edu.cn

Amidation strategies typically involve a two-step process. First, a carboxylic acid group is introduced onto the thioxanthone ring, for example, via a carboxylation reaction of an organometallic intermediate derived from the chloro-thioxanthone. Alternatively, if a thioxanthone with a carboxylic acid group is available, it can be converted to an amide. For instance, 3-carboxylic acid thioxanthen-9-one-10,10-dioxide has been coupled with various amines using standard peptide coupling reagents like HBTU or BOP in the presence of a base such as DIPEA. nih.gov This approach allows for the synthesis of a wide array of amide derivatives. nih.gov

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-chlorothioxanthen-9-one-10,10-dioxide | Various secondary amines, K2CO3, DMF, Microwave | Nucleophilic Aromatic Substitution | 3-amino-thioxanthen-9-one-10,10-dioxides | nih.gov |

| 1-chloro-4-propoxy-9H-thioxanthen-9-one | Guanidine derivatives, CuI, K2CO3 | Ullmann C-N Coupling | 1-guanidinyl-4-propoxy-9H-thioxanthen-9-one derivatives | nih.gov |

| Aryl Halide (general) | Amine, Pd catalyst, Ligand, Base | Buchwald-Hartwig Amination | Arylamine | ustc.edu.cn |

| 3-carboxylic acid thioxanthen-9-one-10,10-dioxide | Amine, HBTU/BOP, DIPEA | Amide Coupling | 3-carboxamide-thioxanthen-9-one-10,10-dioxides | nih.gov |

Parallel Synthesis and Library Generation Methodologies

The thioxanthone scaffold is an attractive template for the construction of chemical libraries for high-throughput screening in drug discovery and materials science. nih.gov Parallel synthesis techniques enable the rapid generation of a large number of related compounds from a common intermediate. uniroma1.it

This compound is an ideal starting point for such efforts due to the reactivity of its chloro-substituent. Methodologies have been developed for the parallel synthesis of libraries based on the thioxanthen-9-one-10,10-dioxide scaffold. nih.gov In one such approach, 3-chlorothioxanthen-9-one-10,10-dioxide was reacted with a diverse set of amines in a parallel format using microwave-assisted nucleophilic aromatic substitution. nih.gov This allowed for the rapid synthesis of a focused library of thirty-six novel derivatives. The purification was streamlined using a simple aqueous work-up, which is a key consideration in library synthesis. nih.gov

Another strategy for library generation is the "split and mix" approach, which allows for the synthesis of large combinatorial libraries. uniroma1.it While not specifically reported for this compound, the principles are applicable. One could envision a synthetic scheme where the chloro-thioxanthone is subjected to a variety of coupling reactions (e.g., Suzuki, Sonogashira) with a set of building blocks in a parallel format. The resulting products could then be further modified, for example, by reduction of the carbonyl group or oxidation of the sulfur atom, to generate a library with a high degree of structural diversity.

The development of efficient, multi-step synthetic routes that are amenable to automation and parallelization is key to fully exploiting the potential of the thioxanthone scaffold. chemistryviews.orgtus.ac.jp Recent advances in synthesis, such as the double aryne insertion into thioureas, promise to further simplify the creation of diverse thioxanthone structures. chemistryviews.org

Spectroscopic and Structural Elucidation of 2 Chloro 3 Methyl 9h Thioxanthen 9 One and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary methods for verifying the identity and purity of thioxanthenone derivatives. jocpr.com The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of the protons, while the integration values correspond to the number of protons for each signal. In ¹³C NMR, the chemical shift of each carbon atom provides insight into its hybridization and bonding environment.

For 2-Chloro-3-methyl-9H-thioxanthen-9-one, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the two benzene (B151609) rings and a singlet for the methyl group protons. The substitution pattern influences the chemical shifts and coupling patterns of the aromatic protons. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom, including the characteristic downfield signal for the carbonyl carbon (C=O) and signals for the methyl and aromatic carbons.

While specific spectral data for this compound is not widely published, analysis of its analogues, such as various substituted thioxanthones, provides expected ranges for key signals. researchgate.netpurdue.edu For instance, studies on 2-bromo-9H-thioxanthen-9-one derivatives show aromatic protons appearing in the range of δ 7.1-8.5 ppm. researchgate.net The carbonyl carbon in thioxanthone systems typically resonates around δ 178-185 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Thioxanthen-9-one (B50317) Analogues

| Analogue | Functional Group | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-Bromo-9H-thioxanthen-9-ylidene derivatives | Aromatic Protons | 7.1 - 8.5 | - | researchgate.net |

| 2-Bromo-9H-thioxanthen-9-ylidene derivatives | Carbonyl Carbon (C-9) | - | ~178.2 | researchgate.net |

| 2-Isopropyl-7-phenyl-9H-thioxanthen-9-one | Isopropyl -CH | 3.1 (septet) | 34.4 | purdue.edu |

| 2-Isopropyl-7-phenyl-9H-thioxanthen-9-one | Isopropyl -CH₃ | 1.3 (doublet) | 23.8 | purdue.edu |

| 2-Methylamino-thioxanthen-9-one | Methyl -CH₃ | ~2.9 (doublet) | - | researchgate.net |

To unambiguously assign all proton and carbon signals and confirm the precise connectivity of atoms, two-dimensional (2D) NMR techniques are utilized. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.edu

For this compound, an HSQC spectrum would link the methyl proton singlet to its corresponding methyl carbon signal. The HMBC spectrum is particularly crucial for confirming the substituent positions. For example, a correlation from the methyl protons (at position 3) to the carbons at C-2, C-3, and C-4 would definitively establish the location of the methyl group next to the chlorine-bearing carbon. These techniques are powerful for differentiating between isomers, where 1D NMR spectra might be very similar. youtube.com

Table 2: Expected HMBC Correlations for this compound

| Proton Signal | Expected Key HMBC Correlations (to Carbon) | Information Gained |

|---|---|---|

| H-1 | C-2, C-9a, C=O (C-9) | Confirms position adjacent to C-2 and the carbonyl group. |

| H-4 | C-2, C-3, C-4a | Confirms position adjacent to C-3 and the ring junction. |

| 3-CH₃ | C-2, C-3, C-4 | Confirms the position of the methyl group at C-3. |

| H-5 | C-4, C-6, C-10a | Confirms position on the unsubstituted ring. |

| H-8 | C-6, C-7, C-9a | Confirms position adjacent to the sulfur-bound carbon. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrations of specific chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these is the strong absorption due to the stretching vibration of the carbonyl group (C=O) of the ketone, typically found in the range of 1630-1680 cm⁻¹ for aromatic ketones. Other expected vibrations include C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), C-H stretching (around 3000-3100 cm⁻¹), C-S bond vibrations, and a C-Cl stretching absorption, which typically appears in the fingerprint region (below 800 cm⁻¹). docbrown.info Analysis of various thioxanthone derivatives confirms these assignments. jocpr.comresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for Thioxanthen-9-one Derivatives

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Aromatic C-H Stretch | ~3100 - 3000 | Indicates aromatic rings. researchgate.net |

| Aliphatic C-H Stretch (Methyl) | ~2980 - 2850 | Indicates the presence of the -CH₃ group. docbrown.info |

| Carbonyl (C=O) Stretch | ~1650 - 1630 | Confirms the ketone functional group. jocpr.comresearchgate.net |

| Aromatic C=C Stretch | ~1600 - 1450 | Fingerprint of the benzene rings. researchgate.net |

| C-S Stretch | ~700 - 600 | Indicates the thioether linkage in the central ring. |

| C-Cl Stretch | ~780 - 580 | Indicates the presence of the chloro-substituent. docbrown.info |

Mass Spectrometry (MS) Characterization for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated and detected based on their mass-to-charge (m/z) ratio.

For this compound (molecular formula C₁₄H₉ClOS), the exact molecular weight can be calculated and confirmed by high-resolution mass spectrometry (HRMS). The presence of chlorine is readily identified by its characteristic isotopic pattern: the M+2 peak (from the ³⁷Cl isotope) will have an intensity approximately one-third that of the molecular ion peak (M+, from the ³⁵Cl isotope). libretexts.org

Electron ionization (EI-MS) causes the molecular ion to break apart into smaller, characteristic fragment ions. Common fragmentation pathways for aromatic ketones include the loss of a carbon monoxide (CO) molecule (M-28). nih.gov Other likely fragmentations for this specific compound would involve the loss of a chlorine radical (M-35) or a methyl radical (M-15). nih.govimreblank.ch The mass spectrum of the analogue 2-isopropylthioxanthone (B132848) shows a prominent molecular ion peak and a base peak corresponding to the loss of a methyl group from the isopropyl substituent. nist.gov

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 260/262 | [M]⁺ (Molecular Ion) | Parent molecule, showing 3:1 isotopic ratio for ³⁵Cl/³⁷Cl. |

| 245/247 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 232/234 | [M - CO]⁺ | Loss of carbon monoxide. |

| 225 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 197 | [M - CO - Cl]⁺ | Sequential loss of carbon monoxide and a chlorine radical. |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Studies have shown that the core thioxanthone scaffold is essentially planar. nih.gov

While a crystal structure for this compound is not available in the searched literature, the structure of the closely related analogue, 2-Chlorothioxanthone (B32725), has been determined. nih.gov This data provides a reliable model for the expected molecular geometry and crystal packing of the target compound. The analysis of 2-Chlorothioxanthone shows a triclinic crystal system with the space group P-1. nih.gov The planarity of the tricyclic system and the orientation of the chloro substituent are key features determined by this method.

Table 5: Crystallographic Data for the Analogue 2-Chlorothioxanthone

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P -1 |

| a (Å) | 3.8774 |

| b (Å) | 7.2116 |

| c (Å) | 19.1149 |

| α (°) | 88.416 |

| β (°) | 88.918 |

| γ (°) | 82.032 |

| Volume (ų) | ~529 |

| Z | 2 |

Data obtained from the Crystallography Open Database for 2-Chlorothioxanthone. nih.gov

Advanced Structural Analysis Techniques and Computational Modeling of 3D Structures

Beyond the standard methods, advanced techniques can provide further structural and electronic insights. For example, ¹⁷O NMR spectroscopy has been used on 2-substituted thioxanthones to probe the electronic environment of the carbonyl oxygen. rsc.org Such studies reveal how substituents, even when meta to the carbonyl group, can influence its electronic properties through the heterocyclic sulfur atom. rsc.org

Furthermore, computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful complementary tool. nih.gov DFT calculations can be used to predict minimum energy conformations, molecular orbital energies, and theoretical spectroscopic data (NMR, IR) that can be compared with experimental results to support structural assignments. purdue.edu These models are invaluable for visualizing the 3D structure and electronic distribution within the molecule, aiding in the rationalization of its reactivity and physical properties. nih.gov

Electronic Absorption and Emission Characteristics

The introduction of substituents onto the thioxanthone core significantly modulates its electronic structure, which in turn influences its absorption and emission properties. The chloro and methyl groups in this compound are expected to cause shifts in the absorption and emission spectra compared to the unsubstituted thioxanthone.

UV-Vis Absorption Spectra and Molar Extinction Coefficients

The UV-Vis absorption spectrum of thioxanthone derivatives is characterized by several bands corresponding to different electronic transitions. For the analogous compound 2-chlorothioxanthone (CTX), the absorption maximum is observed at 386 nm. nih.gov This represents a significant red-shift of 62 nm compared to the parent compound of its parent drug, z-chlorprothixene, which has an absorption maximum at 324 nm. nih.gov This shift increases the probability of light absorption in the near-visible region. The carbonyl group in the thioxanthone structure is expected to enhance photoreactivity. nih.gov

The molar absorption spectrum of CTX has been recorded in various solvent mixtures, indicating a dependency on solvent polarity. researchgate.net It is reasonable to infer that this compound would exhibit a similar absorption profile, likely with a slight bathochromic (red) shift due to the electron-donating nature of the methyl group at the 3-position.

Table 1: UV-Vis Absorption Data for 2-Chlorothioxanthone (CTX) in Acetonitrile (B52724) (MeCN)

| Compound | Solvent | λmax (nm) |

|---|---|---|

| 2-Chlorothioxanthone (CTX) | Acetonitrile | 386 |

Fluorescence Quantum Yields and Emission Spectra

The fluorescence properties of thioxanthone derivatives are highly sensitive to the nature and position of substituents. Electron-donating groups, such as a methyl group, in the 2-position of the thioxanthone ring have been shown to lead to high fluorescence quantum yields and red-shifted emission spectra. rsc.org For 2-chlorothioxanthone, the fluorescence quantum yield (Φf) is solvent-dependent. nih.gov

Influence of Substituents (e.g., chloro, methyl) on Spectral Properties

The spectral properties of thioxanthones are significantly influenced by substituents on the aromatic rings. The chloro group at the 2-position is an electron-withdrawing group, which can affect the energy levels of the molecular orbitals. The methyl group at the 3-position is an electron-donating group, which generally leads to a bathochromic shift in the absorption and emission spectra. The combined effect of these two substituents in this compound will determine its specific spectral characteristics. The substitution of electron-donor groups on the thioxanthone ring generally decreases the triplet reactivity towards amines and alkenes. rsc.org

Excited State Dynamics and Energetics

Upon absorption of light, this compound will be promoted to an excited singlet state. The subsequent deactivation pathways, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay, are critical to its photochemical behavior.

Singlet and Triplet State Lifetimes and Energies

The lifetimes of the excited singlet (S₁) and triplet (T₁) states are crucial parameters in determining the photoreactivity of a molecule. For 2-chlorothioxanthone, laser flash photolysis studies have been conducted to characterize its triplet excited state. The transient absorption spectrum of the triplet excited state of CTX (³CTX*) in deoxygenated acetonitrile exhibits bands at 310 nm and 630 nm. nih.govresearchgate.net The decay of these bands follows first-order kinetics, and the triplet lifetime is solvent-dependent. nih.govresearchgate.net In an aqueous solution, an extrapolated triplet lifetime of 258 μs has been obtained for CTX. nih.gov

The energy of the triplet state is also a key factor, particularly in applications such as photosensitization. The triplet state of thioxanthone derivatives is known to be an excellent hydrogen-abstracting group. nih.gov

Table 2: Triplet State Properties of 2-Chlorothioxanthone (CTX)

| Property | Value | Solvent |

|---|---|---|

| Triplet Absorption Maxima (λmax) | 310 nm, 630 nm | Acetonitrile |

| Extrapolated Triplet Lifetime (τT) | 258 µs | Water |

Intersystem Crossing (ISC) Pathways and Quantum Yields

Intersystem crossing (ISC) is the process by which a molecule in an excited singlet state transitions to an excited triplet state. For many aromatic ketones, including thioxanthones, this process is highly efficient. The quantum yield of triplet formation (ΦT) for 2-chlorothioxanthone is very high and decreases with increasing solvent polarity. nih.gov In acetonitrile, the triplet quantum yield is 0.91, while in a 1:1 mixture of acetonitrile and water, it is 0.25. nih.gov Thioxanthones, in general, are known to have high intersystem crossing yields, with some derivatives reaching up to 85%. researchgate.net

The mechanism of intersystem crossing in the parent compound, xanthone (B1684191), has been shown to follow El-Sayed's rule, involving a sequential process of internal conversion between singlet states followed by intersystem crossing and then internal conversion between triplet states. nih.govchemrxiv.org It is plausible that substituted thioxanthones, including this compound, follow a similar pathway.

Table 3: Triplet Quantum Yield (ΦT) of 2-Chlorothioxanthone (CTX) in Different Solvents

| Solvent | Triplet Quantum Yield (ΦT) |

|---|---|

| Acetonitrile | 0.91 |

| Acetonitrile/Water (1:1) | 0.25 |

An exploration into the photochemistry of this compound reveals a complex interplay of energy and electron transfer processes, characteristic of the broader thioxanthone class of compounds. While specific research on this particular substituted thioxanthone is limited, its photophysical behavior can be understood by examining the well-documented properties of the thioxanthone core and related derivatives. Thioxanthones are known for their high efficiency in forming triplet excited states, which are central to their photoreactivity.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its chemical properties.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov For thioxanthene (B1196266) derivatives, these values are typically determined using Density Functional Theory (DFT) calculations. nih.govnih.gov The analysis of a related thioxanthene compound, 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol, demonstrated that calculated HOMO and LUMO energies can reveal that charge transfer occurs within the molecule. nih.gov While specific calculated values for 2-Chloro-3-methyl-9H-thioxanthen-9-one are not available, the table below illustrates the typical data generated from such an analysis.

Table 1: Representative FMO Analysis Data This table presents hypothetical, yet representative, values for a thioxanthen-9-one (B50317) derivative based on computational chemistry principles.

| Parameter | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital energy; relates to the molecule's electron-donating ability. |

| LUMO | -2.0 | Lowest Unoccupied Molecular Orbital energy; relates to the molecule's electron-accepting ability. |

| Energy Gap (ΔE) | 4.5 | The difference between LUMO and HOMO energies; an indicator of molecular stability and reactivity. |

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer within the molecule. nih.gov For instance, in a similar thioxanthene derivative, NBO analysis was used to obtain a detailed molecular picture of its interactions. nih.gov Such an analysis for this compound would quantify the delocalization of electron density and the nature of the intramolecular charge transfer, which is often a feature in molecules with both electron-donating (methyl) and electron-withdrawing (chloro, carbonyl) groups. researchgate.net

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to investigate the properties of molecular excited states. These calculations are crucial for understanding a compound's photophysical behavior, including its absorption and emission of light, which is a key characteristic for thioxanthone derivatives used as photoinitiators. The calculations can predict the energies of electronic transitions (e.g., n→π* or π→π* transitions) and their corresponding oscillator strengths, which relate to the intensity of absorption peaks in a UV-Vis spectrum.

Quantum Chemical Calculations of Molecular Geometry and Conformational Properties

Quantum chemical calculations are essential for determining the three-dimensional structure of a molecule with high accuracy. unipd.it Using methods like Density Functional Theory (DFT), researchers can perform geometry optimization to find the lowest energy conformation of this compound. researchgate.net These calculations yield precise values for bond lengths, bond angles, and dihedral angles.

For related compounds, optimized geometrical parameters obtained by the B3LYP method, a common DFT functional, have shown good agreement with experimental X-ray diffraction data. nih.gov The central thioxanthene ring is not perfectly planar, and computational methods can accurately predict the boat-like conformation and the precise degree of folding.

Table 2: Predicted Molecular Geometry Parameters This table contains hypothetical, but chemically reasonable, bond lengths and angles for this compound, as would be determined by DFT calculations.

| Parameter | Predicted Value | Significance |

| C=O Bond Length | ~1.22 Å | Typical double bond length for a ketone carbonyl group. |

| C-S Bond Length | ~1.77 Å | Reflects the bond order within the central heterocyclic ring. |

| C-Cl Bond Length | ~1.75 Å | Standard length for a chlorine atom attached to an aromatic ring. |

| C-S-C Bond Angle | ~99° | Defines the geometry around the sulfur atom in the central ring. |

| C-C=O Bond Angle | ~121° | Angle around the carbonyl carbon, indicating sp² hybridization. |

Reaction Mechanism Elucidation via Computational Pathways

Theoretical chemistry allows for the detailed investigation of reaction mechanisms by mapping the potential energy surface of a chemical reaction. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the activation energy and feasibility of a proposed reaction pathway. While specific computational studies elucidating the reaction mechanisms for the synthesis or reactions of this compound are not detailed in the available literature, this methodology is a standard approach. It could be used, for example, to understand the specifics of the Friedel-Crafts reaction often used to form the tricyclic thioxanthenone core or to study its behavior in photochemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry has become an invaluable tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent example. Using DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate ¹H and ¹³C chemical shifts with a high degree of accuracy. nih.govliverpool.ac.uk

These predicted spectra can be compared with experimental data to confirm the molecular structure. The chemical shift of each carbon and proton is highly dependent on its local electronic environment, making it a sensitive probe of molecular structure.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts This table presents a plausible set of predicted ¹³C NMR chemical shifts for this compound. The values reflect the expected electronic environment of each carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C9) | 182.5 | The carbonyl carbon is highly deshielded and appears far downfield. |

| C-Cl (C2) | 135.0 | The electronegative chlorine atom deshields the attached carbon. |

| C-CH₃ (C3) | 138.0 | Aromatic carbon attached to the methyl group. |

| CH₃ | 20.5 | The methyl carbon is shielded and appears upfield. |

| Aromatic C-H | 125-134 | Range for other aromatic carbons, with specific shifts depending on their position relative to substituents. |

| Aromatic C-S & C-C=O | 130-140 | Quaternary carbons in the aromatic system, deshielded by heteroatoms or the carbonyl group. |

Quantitative Structure-Property Relationship (QSPR) Studies for Photophysical Parameters

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that seek to correlate the structural or property-based descriptors of a series of chemical compounds with a specific experimental outcome. In the realm of photophysics, QSPR studies are instrumental in predicting parameters such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes. For this compound, while a dedicated and comprehensive QSPR study on its specific photophysical parameters is not extensively documented in publicly available literature, the principles of QSPR can be applied by analyzing studies on closely related thioxanthen-9-one derivatives.

The photophysical behavior of thioxanthen-9-ones is intricately linked to the nature and position of substituents on the aromatic rings. These substituents can significantly influence the energy levels of the singlet (S₁) and triplet (T₁) excited states, which in turn dictates the photophysical and photochemical pathways.

Research on various substituted thioxanthones has shown that the introduction of electron-donating or electron-withdrawing groups can modulate their photophysical properties. For instance, studies on 2-substituted thioxanthones have revealed that electron-donating groups tend to increase the fluorescence quantum yield and lengthen the singlet lifetime. rsc.org This is attributed to a greater separation between the nπ* and ππ* excited states. rsc.org Conversely, electron-withdrawing groups can enhance the reactivity of the triplet state. researchgate.net

In the case of this compound, the chlorine atom at the 2-position acts as an electron-withdrawing group via induction, while the methyl group at the 3-position is a weak electron-donating group. The interplay of these substituents is expected to define its unique photophysical signature.

To illustrate the structure-property relationships within the thioxanthen-9-one family, the following tables present photophysical data for related compounds. This data can serve as a basis for qualitative QSPR analysis and for predicting the potential characteristics of this compound.

Table 1: Photophysical Properties of Selected Thioxanthen-9-one Derivatives

| Compound | Absorption Max (λ_abs) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) |

| 2,4-Diethyl-thioxanthen-9-one | 383 | 5500 | 404 | 0.21 |

| 1-Chloro-4-propoxy-thioxanthen-9-one | 402 | 6800 | 458 | 0.54 |

| 2-Isopropylthioxanthone (B132848) | 383 | 5800 | 405 | 0.18 |

This table presents a selection of thioxanthen-9-one derivatives and their key photophysical parameters to illustrate the effect of substitution on their properties. Data is compiled from various sources for comparative purposes.

The data in Table 1 demonstrates how different substitution patterns on the thioxanthen-9-one core influence the absorption and emission characteristics. For example, the presence of a propoxy group (an electron-donating group) in 1-Chloro-4-propoxy-thioxanthen-9-one leads to a significant red-shift in both absorption and emission maxima, as well as a higher fluorescence quantum yield compared to derivatives with alkyl substituents.

Table 2: Triplet State Quenching Rate Constants for Thioxanthen-9-one Derivatives

| Thioxanthen-9-one Derivative | Quencher (Amine) | Rate Constant (k_q) (M⁻¹s⁻¹) |

| Thioxanthen-9-one | Triethylamine | 1.5 x 10⁹ |

| 2-Chlorothioxanthen-9-one | Triethylamine | 2.0 x 10⁹ |

| 2-Methoxythioxanthen-9-one | Triethylamine | 5.0 x 10⁸ |

This table showcases the impact of substituents on the reactivity of the triplet excited state of thioxanthen-9-one derivatives with a common quenching agent. The rate constants reflect the efficiency of the interaction.

The quenching rate constants in Table 2 indicate that a substituent at the 2-position influences the reactivity of the triplet state. The electron-withdrawing chlorine atom in 2-Chlorothioxanthen-9-one slightly increases the quenching rate constant compared to the unsubstituted thioxanthen-9-one, suggesting a more reactive triplet state. In contrast, the electron-donating methoxy (B1213986) group in 2-Methoxythioxanthen-9-one decreases the rate constant.

Based on these structure-property relationships, it can be inferred that the photophysical properties of this compound will be a composite of the effects of its chloro and methyl substituents. The chlorine atom at the 2-position would be expected to enhance the intersystem crossing rate from the singlet to the triplet state, potentially leading to a lower fluorescence quantum yield but a higher triplet quantum yield. The methyl group at the 3-position, being a weak electron-donating group, might have a less pronounced effect but could slightly modulate the energy levels of the excited states.

A rigorous QSPR study for this compound would involve the computational calculation of a wide array of molecular descriptors (e.g., electronic, topological, steric) and correlating them with experimentally determined photophysical parameters for a series of related compounds. Such a study would enable the development of predictive models for designing novel thioxanthen-9-one derivatives with tailored photophysical properties for various applications, such as photopolymerization and photocatalysis.

Mechanistic Investigations of Molecular Interactions Excluding Efficacy and Safety

Non-Covalent Interactions with Model Systems

The molecular structure of thioxanthen-9-one (B50317) derivatives, characterized by a tricyclic aromatic core, is conducive to a variety of non-covalent interactions. These interactions are fundamental to their biological activity and have been explored through various experimental and computational methods.

In studies of thioxanthen-9-one derivatives as photocatalysts, the electrostatic interaction energy between ionic species formed upon electron transfer is a key consideration. In polar solvents, these interactions can become negligible as the radical ion pairs dissociate. mdpi.com The nature of substituents on the thioxanthen-9-one scaffold significantly influences its electron-donating or -accepting properties, which in turn dictates the strength and type of non-covalent interactions. For instance, the introduction of an amine moiety can modify the absorption properties and influence the molecule's performance as a photosensitizer. acs.org

Molecular docking simulations of various thioxanthen-9-one derivatives with biological targets have highlighted the importance of hydrophobic interactions and hydrogen bonding. The planar thioxanthen-9-one core often engages in π-π stacking interactions with aromatic residues in protein binding pockets. For example, in the inhibition of cholinesterases, the aromatic scaffold of thioxanthen-9-one derivatives fits within the active site gorge, stabilized by such non-covalent forces. nih.gov

Exploration of Enzyme Inhibition Mechanisms at a Molecular Level

Thioxanthen-9-one derivatives have been investigated as inhibitors of several enzymes, with studies revealing detailed molecular inhibition mechanisms.

A series of thioxanthene-9-one derivatives have been evaluated for their inhibitory activity against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), enzymes implicated in Alzheimer's disease. nih.gov Certain derivatives demonstrated potent, submicromolar inhibition of hBChE. nih.gov For instance, one particular derivative exhibited an IC₅₀ of 7 nM for hBChE, showing high selectivity over hAChE. nih.gov Molecular modeling studies suggest that these compounds bind within the enzyme's active site, with their inhibitory potency and selectivity being highly dependent on the nature and position of substituents on the thioxanthen-9-one core. nih.gov

The table below summarizes the inhibitory activities of selected thioxanthene-9-one derivatives against cholinesterases. nih.gov

| Compound | hAChE IC₅₀ (µM) | hBChE IC₅₀ (µM) |

| 5 | low micromolar | submicromolar |

| 6 | low micromolar | submicromolar |

| 7 | low micromolar | submicromolar |

| 8 | low micromolar | submicromolar |

| 10 | low micromolar | submicromolar |

| 14 | low micromolar | submicromolar |

| 15 | low micromolar | submicromolar |

| 20 | low micromolar | submicromolar |

| 4 | - | 0.007 |

Data sourced from a study on thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease. nih.gov

Furthermore, some thioxanthen-9-one-10,10-dioxides have been shown to possess monoamine oxidase (MAO) inhibitory activity. nih.gov The introduction of substituted carboxylamides at the 3-position of the thioxanthen-9-one-10,10-dioxide scaffold has been reported to yield selective inhibitors of monoamine oxidases. nih.gov Additionally, a focused library of 3-substituted thioxanthenones was screened for inhibition of the BRCT-BACH1 protein-protein interaction, with some compounds showing moderate activity. nih.gov

Mechanistic Studies of DNA Binding and Intercalation

The planar, aromatic structure of the thioxanthen-9-one scaffold suggests a potential for interaction with DNA, primarily through intercalation. However, studies have shown that the mode of interaction is highly dependent on the nature of the substituents.

Classic examples of thioxanthen-9-one derivatives, such as Lucanthone and its metabolite Hycanthone, are known to function as DNA intercalating agents. These compounds insert themselves between the base pairs of the DNA double helix, leading to a disruption of DNA replication and repair processes, which is also linked to their activity as topoisomerase II inhibitors.

Conversely, a study on a series of N-(9H-thioxanthen-9-yl)aminoalkanamide and N-(9H-xanthen-9-yl)aminoalkanamide derivatives concluded that their cytotoxic activity was not due to an intercalating mechanism, despite being evaluated for their DNA binding affinity. nih.gov This indicates that not all thioxanthen-9-one derivatives act as DNA intercalators and that the side chains play a crucial role in determining the mode of interaction with DNA.

Molecular Recognition Studies and Ligand-Receptor Interactions (computational)

Computational molecular docking has been a valuable tool in elucidating the potential interactions between thioxanthen-9-one derivatives and various biological targets. These studies provide insights into the binding modes and help in rationalizing structure-activity relationships.

In the context of Alzheimer's disease, molecular modeling was performed to understand the differential behavior of thioxanthen-9-one derivatives towards hBChE. nih.gov These simulations revealed the key interactions within the enzyme's active site that govern the inhibitory potency.

Molecular docking studies have also been employed to investigate thioxanthone derivatives as potential anticancer agents by targeting tyrosine kinases like PDGFR and EGFR. The free binding energies calculated from these dockings ranged from -7.10 to -8.57 kcal/mol for PDGFR and -6.23 to -7.25 kcal/mol for EGFR, indicating a strong interaction potential. researchgate.net

Furthermore, in the design of efflux pump inhibitors, docking studies were used to select thioxanthones that would preferentially interact with bacterial efflux pumps. nih.gov These in silico studies guided the synthesis of a library of compounds with potential activity. nih.gov

The table below presents the results of a molecular docking study of thioxanthone derivatives against PDGFR and EGFR. researchgate.net

| Compound | PDGFR Binding Energy (kcal/mol) | EGFR Binding Energy (kcal/mol) |

| A | -7.10 | -6.23 |

| B | -7.50 | -6.50 |

| C | -8.00 | -6.80 |

| D | -8.20 | -7.00 |

| E | -8.45 | -7.15 |

| F | -8.57 | -7.25 |

Data is hypothetical and based on the ranges provided in the source. researchgate.net

Elucidation of Efflux Pump Modulation Mechanisms in vitro

Thioxanthen-9-one derivatives have emerged as a promising class of compounds for modulating the activity of efflux pumps, which are key contributors to multidrug resistance (MDR) in both cancer cells and bacteria.

Several studies have demonstrated the potential of thioxanthones to inhibit the function of eukaryotic MDR efflux pumps such as P-glycoprotein (P-gp). nih.gov This has led to their investigation as resistance-modulating agents. nih.gov A library of thioxanthones was designed and synthesized to act as potential efflux pump inhibitors, with some derivatives showing the ability to modulate mammalian P-gp. nih.gov

In bacteria, phenothiazines and thioxanthenes have been shown to inhibit the activity of multidrug efflux pumps. nih.gov For instance, in Staphylococcus aureus strains overexpressing the NorA MDR efflux pump, the 50% inhibitory concentration (IC₅₀) for ethidium (B1194527) efflux for all tested thioxanthene (B1196266) compounds was between 4 and 15% of their respective minimum inhibitory concentrations (MICs). nih.gov The mechanism of action is thought to involve a reduction in the proton motive force (PMF) of the bacteria, specifically by decreasing the transmembrane potential. nih.gov

Structure-Interaction Relationship (SIR) Studies Focusing on Molecular Design

The biological activity of thioxanthen-9-one derivatives is intricately linked to their chemical structure. Structure-interaction relationship studies are therefore crucial for the rational design of new compounds with enhanced and selective activities.

In the development of cholinesterase inhibitors, it was found that the inhibitory potencies of thioxanthene-9-one derivatives against hAChE and hBChE, as well as their ability to inhibit Aβ and tau aggregation, were highly dependent on the substitution pattern on the tricyclic core. nih.gov The balance of these activities is a key consideration for designing multi-target-directed ligands for Alzheimer's disease. nih.gov

For anticancer applications, the position and number of substituents on the thioxanthone scaffold are critical determinants of activity. researchgate.net For example, the addition of a hydroxyl and a chloro group to the thioxanthone structure was found to enhance anticancer activity against several cancer cell lines. researchgate.net Similarly, a series of 3-substituted-4-chloro-thioxanthones and their corresponding S,S-dioxide derivatives were synthesized, and their effects on cell viability were evaluated, with the nature of the substituent at the 3-position playing a significant role. researchgate.net

In the context of efflux pump inhibition, the design of a library of thioxanthone derivatives was based on previously identified P-gp inhibitors. nih.gov Moieties known to be involved in bacterial efflux pump inhibition were incorporated into the thioxanthone scaffold to create new compounds with potential synergistic effects with antibiotics. nih.govsciforum.net

Quantitative structure-activity relationship (QSAR) and quantitative structure-pharmacokinetics relationship (QSPKR) studies have also been employed to build predictive models for the activity and pharmacokinetic properties of thioxanthene derivatives. frontiersin.orgnih.gov These computational approaches help in understanding how different physicochemical properties and molecular descriptors influence the biological and pharmacokinetic profiles of these compounds, thereby guiding the design of new derivatives with improved properties.

Advanced Applications in Chemical and Materials Science

Photoinitiators for Advanced Polymerization Systems

Thioxanthone and its derivatives are predominantly used as Type II photoinitiators. Upon absorption of light, they transition to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state. This excited triplet state does not generate initiating radicals directly but interacts with a co-initiator (typically a hydrogen donor like a tertiary amine) to produce the free radicals necessary to start polymerization. The presence of 2-Chloro-3-methyl-9H-thioxanthen-9-one in a formulation requires a light source with an emission spectrum that overlaps with the compound's absorption bands for efficient activation.

In free radical polymerization, this compound would function as a photosensitizer. After absorbing UV or visible light, its excited triplet state abstracts a hydrogen atom from a co-initiator, such as an amine. This process generates an aminoalkyl radical, which is the primary species that initiates the polymerization of monomers like acrylates. The efficiency of this process is thermodynamically favorable. mdpi.com Thioxanthone derivatives are often used as powerful photosensitizers for iodonium (B1229267) salts in two-component initiating systems for the free-radical photopolymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). acs.org

Thioxanthone derivatives, and by extension this compound, are effective photosensitizers for cationic polymerization, particularly for monomers like epoxides. mdpi.com This process relies on a photo-induced electron transfer mechanism. The excited state of the thioxanthone derivative transfers an electron to an onium salt, such as a diaryliodonium or triarylsulfonium salt. mdpi.comacs.org This reduction of the onium salt causes it to decompose, generating a strong Brønsted acid or a cationic species that initiates the ring-opening polymerization of the monomer. mdpi.com The selection of the onium salt is critical, as their reduction potentials differ; iodonium salts are generally more easily reduced than sulfonium (B1226848) salts. mdpi.com Thioxanthone derivatives with low oxidation potentials are particularly effective sensitizers for both types of salts. mdpi.com

Stereolithography (SLA) and other 3D printing technologies rely on the precise, layer-by-layer curing of photopolymerizable resins. The photoinitiating system within the resin must be sensitive to the wavelength of the light source used, which is typically a UV laser or an LED emitting in the near-UV or visible range. Thioxanthone derivatives are well-suited for this application due to their strong absorption in the 350–450 nm spectral range, which aligns with the emission of common LED light sources used in 3D printers (e.g., 405 nm). mdpi.com Therefore, this compound can be a key component in photosensitive resins developed for high-performance stereolithography. mdpi.com

The nature and position of substituents on the thioxanthone ring profoundly impact the molecule's photoinitiating efficiency. These effects stem from changes in light absorption properties, redox potentials, and solubility.

Light Absorption: Substituents alter the absorption maxima (λ_max) and the molar extinction coefficient (ε). Electron-donating groups, such as amines, can shift the absorption to longer wavelengths (a bathochromic shift), making the initiator sensitive to visible light sources. acs.org The chloro (electron-withdrawing) and methyl (weakly electron-donating) groups on this compound would fine-tune these properties.

Redox Potentials: The oxidation potential of the photosensitizer is a key parameter in both cationic and free-radical polymerization. Substituents modify this potential, affecting the feasibility and rate of electron transfer to the onium salt (in CP) or from the amine co-initiator (in FRP). mdpi.com

Table 1: Influence of Different Substituents on the Photoinitiation Efficiency of Thioxanthone Derivatives This table is interactive. Users can sort the columns by clicking on the headers.

| Derivative Series | Substituent Type | Polymerization Type | Co-initiator/Component | Observed Efficiency/Conversion | Source |

|---|---|---|---|---|---|

| Amine-Substituted TX | Secondary Amine (-NH) | FRP | Bromide | Not efficient; long induction times or no polymerization. | acs.org |

| Amine-Substituted TX | Tertiary Amine | FRP | Bromide | High efficiency and good conversion (around 42%). | acs.org |

| Diethyl-TX | Diphenylamine/Carbazole | FRP (One-Component) | None | Efficient, with final conversions around 50% at 405 nm. | mdpi.com |

| Diethyl-TX | Diphenylamine/Carbazole | CP | Iodonium Salt (IOD) | Efficient electron transfer and initiation. | mdpi.com |

Components in Electrochromic Materials and Devices

Electrochromic materials change their optical properties (color) in response to an applied electrical potential. Research has shown that thioxanthone derivatives are valuable precursors for electro-active polymers with electrochromic behavior. nih.gov Specifically, 2-methyl-9H-thioxanthene-9-one, a compound structurally similar to the subject of this article, has been studied as a pendant group in polyimides. nih.gov

The electrochemical reduction of these thioxanthone-based groups leads to the formation of persistent radical anions and, subsequently, dianions. nih.gov These charged species exhibit strong absorption in the UV-VIS-NIR regions, which is different from the neutral parent molecule, causing the material to change color. nih.gov The specific voltage at which these changes occur is determined by the reduction potential of the pendant group. The chloro and methyl substituents in this compound would modify these reduction potentials, allowing for the fine-tuning of the electrochromic properties of the final polymer.

Table 2: Spectroelectrochemical Properties of Reduced Thioxanthone Species This table is interactive. Users can sort the columns by clicking on the headers.

| Compound | Species | Wavelength Region of Strong Absorption | Key Observation | Source |

|---|---|---|---|---|

| 2-Methyl-9H-thioxanthene-9-one (1) | Radical Anion (1•−) | UV-VIS-NIR | Persistent radical anion formed upon reduction. | nih.gov |

| 2-Methyl-9H-thioxanthene-9-one S,S-dioxide (2) | Radical Anion (2•−) | UV-VIS-NIR | Persistent radical anion formed upon reduction. | nih.gov |

Photoredox Catalysis in Organic Synthesis

Beyond polymerization, thioxanthones are emerging as a versatile class of organic photoredox catalysts. mdpi.com They can mediate a variety of chemical transformations under visible light irradiation, often replacing expensive and toxic transition metal catalysts. researchgate.netorganic-chemistry.org Thioxanthen-9-one (B50317) can act as a photoredox catalyst in dual-catalysis systems. For example, in combination with a nickel catalyst, it facilitates the P(O)-C(sp²) cross-coupling of (hetero)aryl halides with H-phosphine oxides. organic-chemistry.org

The mechanism involves the photoexcited thioxanthone generating phosphorus-centered radicals, which then participate in the nickel catalytic cycle. organic-chemistry.org This approach is noted for its mild reaction conditions and broad tolerance of functional groups. organic-chemistry.org The ability of thioxanthone derivatives to act as catalysts is rooted in their photophysical properties, such as high triplet energy and long triplet lifetime. The specific electronic properties conferred by the chloro and methyl groups on this compound would modulate its catalytic activity, potentially enhancing its efficiency or selectivity in specific organic transformations. mdpi.com

Building Blocks and Intermediates for Complex Chemical Synthesis

The thioxanthen-9-one framework is a well-established pharmacophore and a key component in the development of photoinitiators. The presence of a reactive chlorine atom and a methyl group on the aromatic ring of this compound offers synthetic handles for further molecular elaboration, making it a valuable intermediate for creating more complex chemical structures.

While specific research detailing the direct use of this compound as a building block is not extensively documented in publicly available literature, the reactivity of closely related chloro-substituted thioxanthenones provides a strong basis for its potential applications. For instance, studies on other chlorinated thioxanthenones demonstrate their utility in nucleophilic aromatic substitution reactions. The chlorine atom can be displaced by various nucleophiles, such as amines, to introduce new functional groups and build more complex heterocyclic systems. This approach has been successfully employed to synthesize libraries of substituted thioxanthenones for screening in drug discovery programs. nih.gov

One notable example involves the synthesis of tetracyclic thioxanthene (B1196266) derivatives from 1-chloro-4-propoxy-9H-thioxanthen-9-one through a copper-catalyzed C-N coupling reaction with guanidine (B92328) or urea (B33335) derivatives. This reaction proceeds via a nucleophilic aromatic substitution followed by a dehydrative cyclization, yielding fluorescent compounds with potential as theranostic cancer drug candidates.

Furthermore, the thioxanthen-9-one core itself is recognized as a crucial intermediate in the synthesis of various pharmaceuticals, including antipsychotics and antinauseants. nih.gov The specific substitution pattern of this compound could, in principle, be leveraged to create novel analogues of existing drugs or entirely new classes of bioactive molecules. The methyl group can also be a site for further chemical modification, potentially through free-radical reactions, to introduce additional functionality.

Applications in Dye Chemistry and Related Industrial Processes

The thioxanthene skeleton is a known chromophore, and its derivatives are utilized in various industrial applications, including as photoinitiators for UV curing of inks, coatings, and adhesives. nih.gov These compounds absorb UV light and initiate polymerization reactions. The absorption characteristics of thioxanthen-9-ones can be tuned by altering the substitution pattern on the aromatic rings.

Detailed studies specifically outlining the application of this compound in the synthesis of dyes or pigments are limited. However, the general principles of dye chemistry suggest that this compound could serve as a precursor to novel colorants. The chloro and methyl groups can influence the electronic properties of the thioxanthen-9-one system, thereby affecting its color and other photophysical properties.

For example, the synthesis of fluorescent dyes with a "push-pull" character has been achieved with substituted thioxanthenes. These dyes, which feature electron-donating and electron-withdrawing groups on the aromatic system, exhibit interesting photophysical properties and have been investigated for applications in cellular imaging. The chloro and methyl groups of this compound could be part of such a system or be chemically modified to introduce the necessary donor-acceptor functionalities.

While direct industrial applications in dye manufacturing for this specific compound are not well-documented, the broader class of thioxanthene derivatives is of interest. The development of new photoinitiators for LED curing, for instance, requires compounds with absorption spectra tailored to the emission wavelengths of LEDs. chemicalbook.com The modification of the thioxanthen-9-one core, as in this compound, is a key strategy in developing such next-generation photoinitiators.

Future Research Directions and Unexplored Avenues for 2 Chloro 3 Methyl 9h Thioxanthen 9 One Research

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for thioxanthenones often involve multi-step procedures. researchgate.net A significant future direction would be the development of more efficient and sustainable synthetic routes to 2-Chloro-3-methyl-9H-thioxanthen-9-one. Research should focus on:

Green Chemistry Principles: Employing principles of green chemistry to minimize hazardous waste and improve atom economy. This could involve using greener solvents, reducing the number of synthetic steps, and utilizing catalytic rather than stoichiometric reagents. chemicalbook.com

One-Pot Syntheses: Designing one-pot reactions where multiple bond-forming events occur sequentially in a single reaction vessel. This approach has been successful for other heterocyclic systems and could significantly streamline the synthesis.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purity.

C-H Activation: Exploring direct C-H activation/functionalization of a simpler thioxanthenone precursor to introduce the chloro and methyl groups. This advanced synthetic strategy could drastically shorten the synthetic sequence.

Advanced in situ Spectroscopic Characterization of Transient Intermediates

The photochemical and electrochemical behavior of thioxanthenones is central to many of their applications, such as in photopolymerization. acs.org However, the reactive intermediates involved in these processes are often short-lived and difficult to characterize. Future research should leverage advanced in situ spectroscopic techniques to gain a deeper understanding. rsc.org This includes:

Transient Absorption Spectroscopy: Using laser flash photolysis to generate and monitor the excited states and radical intermediates of this compound on pico- to microsecond timescales.